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molecular formula C7H6O3<br>C7H6O3<br>HOC6H4COOH B1681397 Salicylic acid CAS No. 69-72-7

Salicylic acid

Cat. No. B1681397
M. Wt: 138.12 g/mol
InChI Key: YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Patent
US04997874

Procedure details

Charged were 5.50 g (0.02 mole) of 1-hydroxy-2-carboxy-4-benzylnaphthalene, 50 ml of 1,2-dichloroethane, and as a catalyst, 2.7 g of anhydrous aluminum chloride. The resultant mixture was maintained at 70° C. under stirring. Then, 5.2 g (0.03 mole) of benzyl bromide was added dropwise over 6 hours to conduct a reaction. After completion of the dropwise addition, the reaction mixture was aged for 2 hours at the same temperature and then poured into dilute hydrochloric acid. The resultant mixture was allowed to separate into layers. The lower organic layer was concentrated to obtain 8.2 g of a reddish brown resin. The weight average molecular weight of the resin was 720.
Name
1-hydroxy-2-carboxy-4-benzylnaphthalene
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=CC=CC=2)[C:5](CC2C=CC=CC=2)=[CH:4][C:3]=1[C:19]([OH:21])=[O:20].[Cl-].[Al+3].[Cl-].[Cl-].C(Br)C1C=CC=CC=1.Cl>ClCCCl>[C:19]([OH:21])(=[O:20])[C:3]1[C:2](=[CH:11][CH:6]=[CH:5][CH:4]=1)[OH:1] |f:1.2.3.4|

Inputs

Step One
Name
1-hydroxy-2-carboxy-4-benzylnaphthalene
Quantity
5.5 g
Type
reactant
Smiles
OC1=C(C=C(C2=CC=CC=C12)CC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged
CUSTOM
Type
CUSTOM
Details
a reaction
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to separate into layers
CONCENTRATION
Type
CONCENTRATION
Details
The lower organic layer was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 296.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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